
2-Morpholinoethylisocyanid
Übersicht
Beschreibung
2-Morpholinoethyl isocyanide: is an organic compound with the molecular formula C7H12N2O . It is a versatile building block in organic synthesis, particularly known for its use in multicomponent reactions such as the Ugi reaction. The compound features a morpholine ring attached to an ethyl isocyanide group, which imparts unique reactivity and utility in various chemical transformations .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Morpholinoethyl isocyanide is used in the synthesis of nitrogen acyclic carbene complexes, which serve as catalysts for various organic transformations, including the synthesis of phenols and the hydration of alkynes .
Biology and Medicine: The compound is involved in the synthesis of bioactive molecules such as 2-aminobenzoxazoles and 3-aminobenzoxazines, which have therapeutic potential .
Industry: It is used as a ligand in the development of organic light-emitting diodes (OLEDs) and as a coupling reagent in peptide synthesis, providing higher yields and reduced racemization compared to traditional reagents .
Wirkmechanismus
Target of Action
The primary target of 2-Morpholinoethyl isocyanide is the synthesis of Nitrogen Acyclic Carbene (NAC) complexes . These complexes are used as catalysts for the synthesis of phenol and hydration of alkynes .
Mode of Action
2-Morpholinoethyl isocyanide interacts with its targets by acting as a potent coupling reagent for peptide synthesis . It gives higher yields and less racemization than DCCI . It also reacts with aldehydes or ketones to yield amides .
Biochemical Pathways
2-Morpholinoethyl isocyanide affects the biochemical pathways involved in the synthesis of a variety of imidazo[1,2-a]pyridines and α-acylaminoamides by Ugi condensation reaction . These compounds have important therapeutic activities .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a boiling point of 72-73 °c/07 mmHg and a density of 1017 g/mL at 20 °C . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 2-Morpholinoethyl isocyanide’s action include the production of Nitrogen Acyclic Carbene (NAC) complexes . These complexes can be used as catalysts for the synthesis of phenol and hydration of alkynes . Additionally, it can be used as a ligand in bis-cyclometalated iridium complexes for the organic light emitting diodes (OLEDs) .
Action Environment
Environmental factors that may influence the action, efficacy, and stability of 2-Morpholinoethyl isocyanide include temperature and light. The compound should be stored at -20°C and protected from light and moisture to maintain its stability .
Biochemische Analyse
Biochemical Properties
2-Morpholinoethyl isocyanide plays a crucial role in biochemical reactions due to its ability to act as a ligand and coupling reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a ligand in bis-cyclometalated iridium complexes for organic light-emitting diodes (OLEDs) . Additionally, it serves as a potent coupling reagent for peptide synthesis, providing higher yields and less racemization compared to other reagents . The interactions of 2-Morpholinoethyl isocyanide with these biomolecules are primarily based on its ability to form stable complexes and facilitate efficient chemical reactions.
Cellular Effects
2-Morpholinoethyl isocyanide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a coupling reagent in peptide synthesis suggests that it may impact protein synthesis and modification within cells Furthermore, its interactions with enzymes and proteins can affect cellular functions by modulating enzyme activity and protein-protein interactions
Molecular Mechanism
The molecular mechanism of 2-Morpholinoethyl isocyanide involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to covalently modify essential metabolic enzymes involved in fatty acid biosynthesis and the hexosamine pathway . These interactions result in the inhibition of enzyme activity and subsequent changes in metabolic pathways. Additionally, 2-Morpholinoethyl isocyanide can influence gene expression by binding to specific DNA sequences or transcription factors, thereby regulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Morpholinoethyl isocyanide can change over time due to its stability and degradation. The compound is stable under specific storage conditions, such as at -20°C . Its long-term effects on cellular function may vary depending on the experimental conditions and duration of exposure. Studies have shown that prolonged exposure to 2-Morpholinoethyl isocyanide can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 2-Morpholinoethyl isocyanide in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 2-Morpholinoethyl isocyanide in biomedical applications.
Metabolic Pathways
2-Morpholinoethyl isocyanide is involved in various metabolic pathways, including fatty acid biosynthesis and the hexosamine pathway . It interacts with enzymes such as FabF and GlmS, leading to covalent modifications and inhibition of their activity. These interactions result in changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic interventions.
Transport and Distribution
Within cells and tissues, 2-Morpholinoethyl isocyanide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Morpholinoethyl isocyanide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific cellular compartments or organelles, where it can interact with target biomolecules and exert its effects . The precise localization of 2-Morpholinoethyl isocyanide is crucial for understanding its mechanism of action and optimizing its use in biochemical research and therapeutic development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Morpholinoethyl isocyanide can be synthesized from N-(2-hydroxyethyl)morpholine through a two-step process. The first step involves the formation of N-(2-chloroethyl)morpholine by reacting N-(2-hydroxyethyl)morpholine with thionyl chloride . The second step involves the reaction of N-(2-chloroethyl)morpholine with sodium cyanide to yield 2-Morpholinoethyl isocyanide .
Industrial Production Methods: While specific industrial production methods for 2-Morpholinoethyl isocyanide are not widely documented, the general approach involves the same synthetic routes as in laboratory settings, scaled up to meet industrial demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Morpholinoethyl isocyanide undergoes various chemical reactions, including:
Multicomponent Reactions: It is a key component in the Ugi reaction, forming α-acylaminoamides.
Coupling Reactions: It can participate in coupling reactions to form complex organic molecules.
Ligand Formation: It acts as a ligand in the formation of metal complexes.
Common Reagents and Conditions:
Ugi Reaction: Typically involves aldehydes, amines, and carboxylic acids under mild conditions.
Coupling Reactions: Often require palladium catalysts and suitable bases.
Ligand Formation: Involves metal salts and appropriate solvents.
Major Products:
α-Acylaminoamides: Formed through the Ugi reaction.
Complex Organic Molecules: Resulting from coupling reactions.
Metal Complexes: Formed when acting as a ligand.
Vergleich Mit ähnlichen Verbindungen
- 4-(2-Isocyanoethyl)morpholine
- Butyl isocyanide
- tert-Butyl isocyanide
- Cyclohexyl isocyanide
- 4-Methoxyphenyl isocyanide
- 2-Naphthyl isocyanide
Comparison: 2-Morpholinoethyl isocyanide is unique due to the presence of the morpholine ring, which imparts distinct steric and electronic properties. This makes it particularly useful in multicomponent reactions and as a ligand in metal complexes. Other isocyanides, such as butyl isocyanide and cyclohexyl isocyanide, lack the morpholine ring and therefore exhibit different reactivity and applications .
Eigenschaften
IUPAC Name |
4-(2-isocyanoethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-8-2-3-9-4-6-10-7-5-9/h2-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRZPLYKVDHOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374788 | |
| Record name | 4-(2-isocyanoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78375-48-1 | |
| Record name | 4-(2-isocyanoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Morpholinoethyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-morpholinoethyl isocyanide in organic synthesis?
A1: 2-Morpholinoethyl isocyanide serves as a versatile building block in organic synthesis, particularly in multicomponent reactions. For instance, it participates in the synthesis of polysubstituted cyclopentenes through a catalyst-free, multicomponent reaction with β-nitrostyrene and benzylidenemalononitriles. [] This reaction highlights its utility in constructing complex cyclic structures from readily available starting materials. Additionally, 2-morpholinoethyl isocyanide acts as a coupling reagent for amino acids, facilitating amide bond formation. [] This application is particularly relevant in peptide synthesis and related fields.
Q2: Can you describe the spectroscopic characteristics of 2-morpholinoethyl isocyanide that are useful for its identification?
A2: 2-Morpholinoethyl isocyanide exhibits a characteristic strong absorption band in the infrared (IR) spectrum at 2150 cm−1, which is indicative of the isocyanide functionality (-N≡C). [] This spectroscopic feature serves as a key identifier for the compound. Additionally, its boiling point is reported as 72–73 °C at 0.7 mmHg. []
Q3: Has 2-morpholinoethyl isocyanide been used in the synthesis of coordination complexes, and if so, what are their properties?
A3: Yes, 2-morpholinoethyl isocyanide can act as a ligand in coordination chemistry. It has been successfully employed to synthesize cyclometalated iridium (III) complexes. [] These complexes, featuring both cyano and isocyanide ancillary ligands, exhibit interesting photophysical properties. Notably, they display intense blue photoluminescence in deoxygenated solutions, with quantum yields reaching up to 0.75. [] These luminescent properties make them potentially valuable in applications such as OLEDs and biological imaging.
Q4: Are there established protocols for the synthesis and purification of 2-morpholinoethyl isocyanide?
A4: Yes, several methods for the synthesis of 2-morpholinoethyl isocyanide are described in the literature. [] A common approach involves a two-step procedure starting from 2-morpholinoethylamine. Firstly, the amine is reacted with formic acid to form the corresponding formamide. Subsequently, the formamide is dehydrated to the isocyanide using phosgene and triethylamine, or phosphorus oxychloride and diisopropylamine. [] Utilizing diisopropylamine as a base is reported to enhance the yield significantly (up to 68%). [] When phosphorus oxychloride and diisopropylamine are employed, purification is generally not required. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


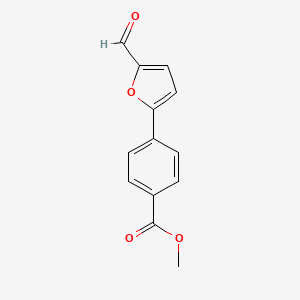
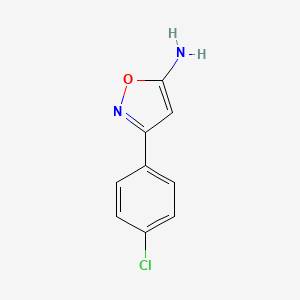
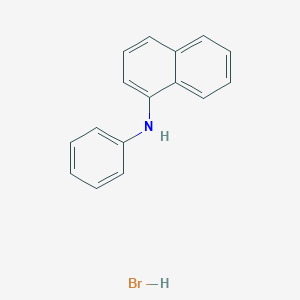
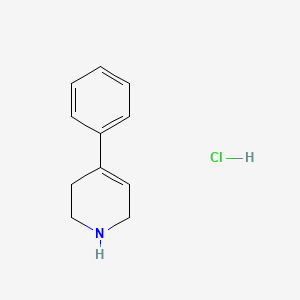
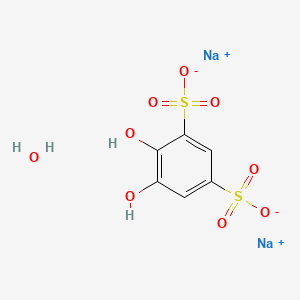
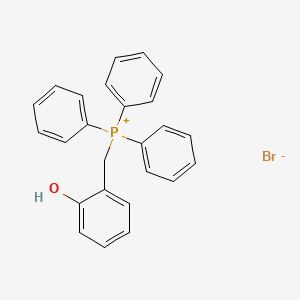
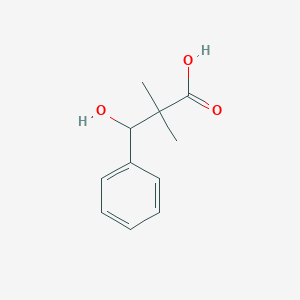
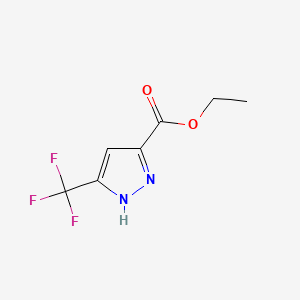


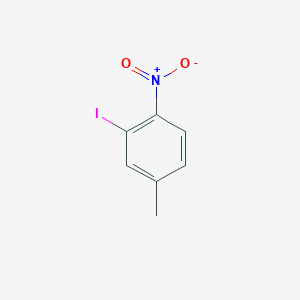
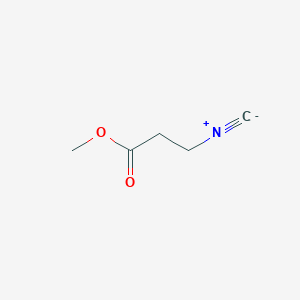
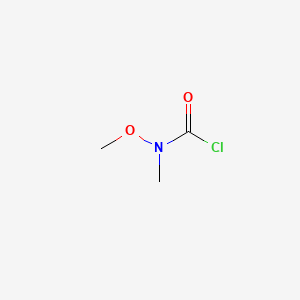
![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)
